N-Cbz-2-氨基-1,3-丙二醇

描述

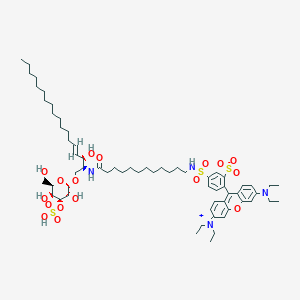

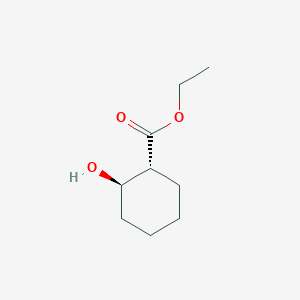

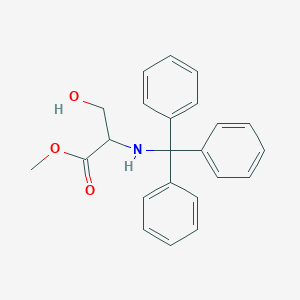

N-Cbz-2-amino-1,3-propanediol is a compound that falls under the category of N-Cbz-protected amino alcohols. The N-Cbz group, also known as the benzyloxycarbonyl group, is commonly used in organic synthesis to protect the amino functionality during chemical reactions. This protection is crucial for the synthesis of complex molecules, such as peptides, where selectivity and the integrity of the amino group are essential .

Synthesis Analysis

The synthesis of N-Cbz-protected amino alcohols and related compounds has been explored in various studies. For instance, N-Cbz-α-aminoacyl benzotriazoles, which are activated derivatives of amino acids, can be synthesized with high yields and chirality retention, indicating the efficiency of the N-Cbz protection strategy . Similarly, N-Cbz-protected 2-aminoalkanesulfonyl chlorides with functionalized side chains can be synthesized through radical addition and oxidative chlorination, showcasing the versatility of the N-Cbz group in synthesizing sulfonopeptides . Moreover, N-Cbz-β-aminoalkanesulfonamides can be prepared from amino alcohols via a sequence of protection, esterification, oxidation, and ammonolysis, further demonstrating the utility of the N-Cbz group in the synthesis of amino alcohol derivatives .

Molecular Structure Analysis

The molecular structure of N-Cbz-protected compounds is characterized by the presence of the benzyloxycarbonyl group attached to the nitrogen atom of the amino group. This protective group plays a significant role in maintaining the stereochemistry of the molecule during synthesis and reactions. For example, the synthesis of stereopure 2-oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid esters from pyroglutamic esters demonstrates the ability to control stereochemistry using the N-Cbz group .

Chemical Reactions Analysis

N-Cbz-protected amino alcohols participate in various chemical reactions. They can be used in peptide coupling reactions in aqueous media, which is a testament to their stability and reactivity . Additionally, the synthesis of N-Cbz-protected amino acid derivatives, such as N-carboxyanhydrides and amino acid fluorides, shows that these compounds can be activated for further reactions without significant racemization, which is crucial for the synthesis of peptides with high optical purity . Furthermore, N-Cbz-α-amino aldehydes can undergo a BF3·OEt2-catalyzed [3 + 2] annulation with allyltrimethylsilane to form pyrrolidines with high stereoselectivity, illustrating the reactivity of N-Cbz-protected aldehydes in cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Cbz-protected compounds are influenced by the protective group. The benzyloxycarbonyl group increases the molecular weight and steric bulk, affecting solubility and reactivity. The stability of the N-Cbz group in aqueous media and under various reaction conditions is a key property that allows for its widespread use in peptide synthesis . The ability to undergo reactions without loss of chirality or significant racemization is another important chemical property of N-Cbz-protected compounds .

科学研究应用

合成中的酶应用

半乳糖氧化酶变体已被用于氧化N-Cbz-2-氨基-1,3-丙二醇和类似化合物。这些酶促进了氨基醇在温和水性条件下氧化为醛的反应。例如,GOase变体F2催化了N-Cbz保护的3-氨基-1,2-丙二醇的区域选择性氧化为α-羟基醛,然后在醛酶反应中使用。另一个变体M3-5对自由和N-Cbz保护的氨基醇显示活性,使得在一锅串联反应中合成内酰胺成为可能(Herter et al., 2015)。

药物合成中的手性应用

通过与N-Cbz-2-氨基-1,3-丙二醇衍生物形成对映异构盐的分级结晶,成功实现了消旋N-Cbz保护的α-烷氧基甘氨酸的光学分辨。这些光学分辨化合物对于确定各种药物化合物的构型至关重要,展示了N-Cbz-2-氨基-1,3-丙二醇在药物合成中的关键作用(Kawai et al., 1999)。

脂肪酶催化反应

利用猪胰脂肪酶的粗制备物在对羧苄基-2-氨基-1,3-丙二醇(Cbz-丝氨醇)的乙酰化中,揭示了具有相反对映选择性的脂肪酶的作用。这一发现强调了N-Cbz-2-氨基-1,3-丙二醇在研究酶催化中的重要性,特别是在合成用于制药的对映纯建筑块时(Jacobsen et al., 2013)。

生化合成和工业应用

N-Cbz-2-氨基-1,3-丙二醇在1,3-丙二醇的生物合成中起着关键作用,1,3-丙二醇是化妆品、食品、润滑剂和药品中广泛使用的化学品。基因工程的进展导致了为高效生物合成1,3-丙二醇而开发的基因工程菌株的发展,展示了该化合物在生物技术和工业应用中的重要性(Yang et al., 2018)。

未来方向

One study reported the biosynthetic production of 2-amino-1,3-propanediol (2-APD) from glucose in metabolically engineered Escherichia coli, demonstrating the potential for an environmentally friendly and efficient approach for 2-APD production . This suggests that N-Cbz-2-amino-1,3-propanediol and related compounds could have important applications in sustainable chemical synthesis.

属性

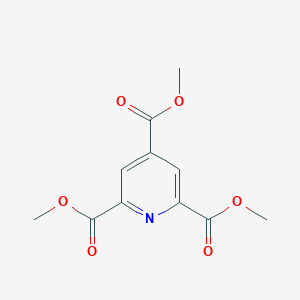

IUPAC Name |

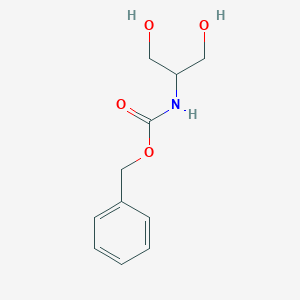

benzyl N-(1,3-dihydroxypropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c13-6-10(7-14)12-11(15)16-8-9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLPPMZRYNQWML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442111 | |

| Record name | N-CBZ-2-AMINO-1,3-PROPANEDIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cbz-2-amino-1,3-propanediol | |

CAS RN |

71811-26-2 | |

| Record name | N-CBZ-2-AMINO-1,3-PROPANEDIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。